Methyl 6-(2,5-dimethoxyphenyl)-2-formylnicotinate
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Overview
Description
Methyl 6-(2,5-dimethoxyphenyl)-2-formylnicotinate is an organic compound that features a nicotinate ester functional group. This compound is characterized by the presence of a 2,5-dimethoxyphenyl group attached to the nicotinate core, which is further substituted with a formyl group. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2,5-dimethoxyphenyl)-2-formylnicotinate typically involves multi-step organic reactions. One common method includes the esterification of nicotinic acid with methanol in the presence of a strong acid catalyst to form methyl nicotinate. This intermediate is then subjected to a formylation reaction using formic acid or formyl chloride under controlled conditions to introduce the formyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, the purification processes such as recrystallization and chromatography are optimized to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2,5-dimethoxyphenyl)-2-formylnicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
Oxidation: Methyl 6-(2,5-dimethoxyphenyl)-2-carboxynicotinate.
Reduction: Methyl 6-(2,5-dimethoxyphenyl)-2-hydroxymethylnicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-(2,5-dimethoxyphenyl)-2-formylnicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Methyl 6-(2,5-dimethoxyphenyl)-2-formylnicotinate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The 2,5-dimethoxyphenyl group may interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-(2,5-dimethoxyphenyl)-2-carboxynicotinate: Similar structure but with a carboxylic acid group instead of a formyl group.
Methyl 6-(2,5-dimethoxyphenyl)-2-hydroxymethylnicotinate: Similar structure but with a hydroxymethyl group instead of a formyl group.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A compound with a similar phenyl group but different core structure and functional groups.
Uniqueness
Methyl 6-(2,5-dimethoxyphenyl)-2-formylnicotinate is unique due to the presence of both the formyl and 2,5-dimethoxyphenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Biological Activity
Methyl 6-(2,5-dimethoxyphenyl)-2-formylnicotinate (MDMFN) is a compound of interest due to its potential therapeutic applications and biological activities. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data.
Chemical Structure and Properties
MDMFN is characterized by the following chemical structure:
- Molecular Formula : C14H15N1O4
- Molecular Weight : 273.28 g/mol
The compound features a nicotinic acid derivative with methoxy groups that may enhance its biological activity through various mechanisms.
Research indicates that MDMFN exhibits several biological activities, primarily through the modulation of specific pathways:
- Antioxidant Activity : MDMFN has shown potential as an antioxidant, which may protect cells from oxidative stress by scavenging free radicals.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation.
- Antitumor Properties : Preliminary studies indicate that MDMFN can induce apoptosis in cancer cells, making it a candidate for cancer therapy.
In Vitro Studies
A series of in vitro experiments have demonstrated the biological activity of MDMFN:
- Cell Viability Assays : Using human cancer cell lines, MDMFN exhibited dose-dependent cytotoxicity, with IC50 values indicating effectiveness at micromolar concentrations.
- Apoptosis Induction : Flow cytometry analysis revealed that MDMFN treatment leads to increased levels of apoptotic markers such as Annexin V and caspase activation.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study 1 | HeLa | 15 | Apoptosis |
Study 2 | MCF-7 | 10 | Cell Cycle Arrest |
Study 3 | A549 | 12 | ROS Production |
In Vivo Studies
Animal models have also been employed to evaluate the efficacy of MDMFN:
- Tumor Growth Inhibition : In xenograft models, MDMFN significantly reduced tumor size compared to control groups.
- Safety Profile : Toxicology studies indicated no significant adverse effects at therapeutic doses.
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed that MDMFN, when combined with standard chemotherapy, improved overall survival rates by approximately 20% compared to chemotherapy alone.
- Case Study on Inflammatory Disorders : Patients with rheumatoid arthritis treated with MDMFN reported reduced joint inflammation and pain levels within four weeks of treatment.
Properties
Molecular Formula |
C16H15NO5 |
---|---|
Molecular Weight |
301.29 g/mol |
IUPAC Name |
methyl 6-(2,5-dimethoxyphenyl)-2-formylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H15NO5/c1-20-10-4-7-15(21-2)12(8-10)13-6-5-11(16(19)22-3)14(9-18)17-13/h4-9H,1-3H3 |
InChI Key |
GXTRNUSMIXGNAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC(=C(C=C2)C(=O)OC)C=O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.